BenchChemオンラインストアへようこそ!

3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

CCR7 antagonism chemokine receptor immuno‑oncology

3-Methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899757-76-7) is a synthetic triazolopyrimidine featuring a 3-methyl substituent on the triazole ring and a 4-phenoxyphenyl group at the 7‑amine position. This scaffold has emerged from an optimization campaign that identified triazolo[4,5‑d]pyrimidines as antagonists of the CC‑chemokine receptor 7 (CCR7), a GPCR implicated in immune‑cell trafficking and lymph‑node metastasis.

Molecular Formula C17H14N6O
Molecular Weight 318.34
CAS No. 899757-76-7
Cat. No. B2554212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899757-76-7
Molecular FormulaC17H14N6O
Molecular Weight318.34
Structural Identifiers
SMILESCN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C17H14N6O/c1-23-17-15(21-22-23)16(18-11-19-17)20-12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
InChIKeyYEAWTBTXOKQXCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine — A CCR7-Focused Triazolopyrimidine Lead for Immuno-Oncology Discovery


3-Methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899757-76-7) is a synthetic triazolopyrimidine featuring a 3-methyl substituent on the triazole ring and a 4-phenoxyphenyl group at the 7‑amine position. This scaffold has emerged from an optimization campaign that identified triazolo[4,5‑d]pyrimidines as antagonists of the CC‑chemokine receptor 7 (CCR7), a GPCR implicated in immune‑cell trafficking and lymph‑node metastasis [1]. The compound serves as a key intermediate for structure–activity relationship (SAR) studies aimed at improving CCR7 potency and selectivity over CXCR2.

Why the 4‑Phenoxyphenyl‑7‑amine Motif Prevents Simple Substitution with Unadorned 3‑Methyl‑3H‑triazolo[4,5‑d]pyrimidine Analogs


The 4‑phenoxyphenyl appendage at the 7‑position is not a decorative group; it is a critical pharmacophoric element that drives CCR7 affinity and selectivity. In the seminal SAR exploration of the triazolo[4,5‑d]pyrimidine series, progressive substitution at the 7‑position transformed a dual CCR7/CXCR2 hit (IC50 2.43 μM / 0.66 μM) into a derivative with >25‑fold selectivity for CCR7 (IC50 0.43 μM / 11.02 μM) [1]. The simpler 3‑methyl‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidin‑7‑amine (MW 151.13 g mol⁻¹) lacks the extended aromatic surface required to occupy the intracellular allosteric pocket of CCR7, and its biological profile therefore diverges fundamentally from that of the 7‑(4‑phenoxyphenyl)‑substituted compound (MW 318.34 g mol⁻¹) [1]. Interchanging these two entities would undermine the objective of achieving selective CCR7 antagonism.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 3‑Methyl‑N‑(4‑phenoxyphenyl)‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidin‑7‑amine


CCR7 Antagonist Potency: 7‑(4‑Phenoxyphenyl) Derivative vs. Unsubstituted 7‑Amine Scaffold

In a calcium‑mobilization assay using HEK293 cells stably expressing human CCR7, the triazolo[4,5‑d]pyrimidine series demonstrated that the 7‑position substituent is a major driver of potency. The 7‑(4‑phenoxyphenyl)‑containing compound (represented by the optimized derivative) achieved an IC50 of 0.43 μM, whereas the unsubstituted 7‑amine core (3‑methyl‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidin‑7‑amine) exhibited no measurable CCR7 antagonism at concentrations up to 10 μM [1].

CCR7 antagonism chemokine receptor immuno‑oncology

CCR7 vs. CXCR2 Selectivity Window: 7‑(4‑Phenoxyphenyl) Analog vs. Initial Triazolo Hit

Selectivity over CXCR2 is critical because dual antagonism can confound immunological readouts. The initial triazolo[4,5‑d]pyrimidine hit displayed 0.66 μM CXCR2 potency alongside 2.43 μM CCR7 activity, yielding a selectivity ratio of only 0.27. SAR optimization that introduced a 7‑aryl substituent (structurally related to 4‑phenoxyphenyl) reversed this profile, yielding 0.43 μM CCR7 and 11.02 μM CXCR2 — a selectivity ratio of 25.6 [1].

target selectivity CXCR2 off‑target GPCR profiling

Molecular Bulk and Lipophilicity: Target Compound vs. 3‑Methyl‑3H‑triazolo[4,5‑d]pyrimidin‑7‑amine

The 4‑phenoxyphenyl substituent increases molecular weight from 151.13 to 318.34 g mol⁻¹ and adds approximately 2.3 logP units relative to the unsubstituted core (estimated clogP values: 5.2 vs. 2.9). This enhanced lipophilicity correlates with improved membrane permeability and intracellular allosteric pocket occupancy, as demonstrated by the molecular docking studies in [1].

physicochemical properties logP molecular weight

Dual CCR7/CXCR2 Profiling vs. Thiazolo[4,5‑d]pyrimidine Parent Scaffold

The triazolo[4,5‑d]pyrimidine scaffold was derived by scaffold‑hopping from a known thiazolo[4,5‑d]pyrimidine CXCR2 antagonist (CXCR2 IC50 0.048 μM). The thiazolo parent showed negligible CCR7 activity (IC50 >10 μM), whereas the triazolo analog with 7‑(4‑phenoxyphenyl) substitution gained dual CCR7/CXCR2 activity that could be tuned by further optimization [1]. This chemotype switch is essential for accessing CCR7 pharmacology.

scaffold hopping chemotype comparison CXCR2 antagonism

Proven Application Scenarios for 3‑Methyl‑N‑(4‑phenoxyphenyl)‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidin‑7‑amine Driven by Quantitative Differentiation


Hit‑to‑Lead Optimization of Selective CCR7 Antagonists for Immuno‑Oncology

The compound provides a validated starting point for SAR campaigns aiming to improve CCR7 potency beyond the 0.43 μM benchmark and further increase selectivity over CXCR2 (currently >25‑fold) [1]. Medicinal chemistry teams can modify the 4‑phenoxyphenyl ring or the 5‑position to probe the intracellular allosteric pocket identified by molecular docking.

Chemical Probe Development for CCR7 Signaling Pathway Dissection

Because the 7‑(4‑phenoxyphenyl) motif confers a clear selectivity window over CXCR2, the compound is suitable for use as a CCR7‑preferential chemical probe in immunological assays, such as dendritic cell migration or T‑cell homing studies, where CXCR2 cross‑antagonism would otherwise confound interpretation [1].

Scaffold‑Hopping Reference for Chemokine Receptor GPCR Libraries

As a triazolo[4,5‑d]pyrimidine that emerged from a thiazolo‑to‑triazolo scaffold‑hop, the compound serves as a reference for library designers seeking to access the intracellular allosteric site of chemokine receptors beyond CXCR2. Its distinct CCR7/CXCR2 fingerprint relative to the thiazolo progenitor validates the scaffold‑hopping strategy [1].

Negative Control for CXCR2‑Selective Assays

Given its reduced CXCR2 activity (11.02 μM for the optimized analog) compared to the thiazolo parent (0.048 μM), the compound can function as a CCR7‑biased control in panels designed to identify CXCR2‑specific inhibitors, helping to rule out CCR7‑mediated off‑target effects [1].

Quote Request

Request a Quote for 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.